Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate
Description
Properties
Molecular Formula |
C12H10BrNO2S |
|---|---|
Molecular Weight |
312.18 g/mol |
IUPAC Name |
[4-[2-(bromomethyl)-1,3-thiazol-4-yl]phenyl] acetate |
InChI |
InChI=1S/C12H10BrNO2S/c1-8(15)16-10-4-2-9(3-5-10)11-7-17-12(6-13)14-11/h2-5,7H,6H2,1H3 |
InChI Key |
XMXFUROHVZOQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions . The thiazolyl ring can be introduced through a nucleophilic substitution reaction with a suitable thiazole derivative . Finally, acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Amino, thio, and other substituted derivatives
Scientific Research Applications
Antimicrobial Activity
Phenol derivatives have been extensively studied for their antimicrobial properties. The thiazole moiety in Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate enhances its efficacy against a range of pathogens. Research indicates that compounds containing thiazole exhibit significant antibacterial activity, comparable to standard antibiotics like norfloxacin . The presence of the bromomethyl group may contribute to increased lipophilicity, enhancing membrane penetration and bioactivity.
Anticancer Properties
Recent studies have highlighted the potential of thiazole-containing compounds in cancer therapy. For example, thiazole-pyridine hybrids derived from similar structures have shown promising antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development in anticancer therapies.
Neuroprotective Effects
Emerging research suggests that thiazole derivatives can act as multitarget neuroprotective agents. These compounds are being investigated for their potential to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress-related damage . Such properties are particularly relevant in the context of neurodegenerative diseases.
Pesticidal Applications
Phenolic compounds are known for their role in plant defense mechanisms. The incorporation of the thiazole group into phenolic structures may enhance their pesticidal activity. Preliminary studies indicate that similar compounds exhibit insecticidal and fungicidal properties, suggesting that this compound could be investigated as a novel agrochemical agent .
Polymer Chemistry
The unique chemical structure of this compound allows for its use as a building block in polymer synthesis. Its reactive functional groups can facilitate cross-linking reactions, leading to the development of new polymeric materials with enhanced thermal stability and mechanical properties . These materials could have applications in coatings, adhesives, and composites.
Antimicrobial Efficacy Study
A study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. Among the tested compounds, those with a phenolic backbone demonstrated superior activity, with minimum inhibitory concentrations (MICs) significantly lower than standard treatments .
Anticancer Activity Assessment
In vitro assays were conducted on different cancer cell lines using thiazole-pyridine hybrids derived from similar phenolic structures. The results indicated that these compounds induced apoptosis at concentrations lower than those required for conventional chemotherapeutics . This highlights their potential as lead compounds in drug discovery.
Mechanism of Action
The mechanism of action of Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules . The thiazolyl ring can interact with specific binding sites, modulating the activity of enzymes and receptors . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Halogenated Phenolic Acetates
Key Differences :
- Bromine (vs. iodine or chlorine) offers a balance of reactivity and stability in substitution reactions .
Non-Halogenated Phenolic Acetates
Key Differences :
Functional Group Reactivity
- Bromomethyl Group : The -CH₂Br group in the target compound enables alkylation or cross-coupling reactions, critical in synthesizing complex molecules (e.g., indoleamine 2,3-dioxygenase inhibitors) .
- Thiazole Ring : The sulfur and nitrogen atoms in thiazole contribute to hydrogen bonding and metal coordination, enhancing biological targeting (e.g., thiabendazole’s antifungal activity) .
- Acetate Ester : The acetyl group improves lipophilicity, aiding membrane permeability in drug candidates .
Biological Activity
Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate (CAS Number: 1301739-67-2) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H10BrNO2S
- Molecular Weight : 312.18 g/mol
- Structure : The compound features a phenolic structure with a thiazole moiety, which is known for contributing to various biological activities.
The biological activity of phenolic compounds, including thiazole derivatives, often involves several mechanisms:
- Antioxidant Activity : Phenolic compounds are recognized for their ability to scavenge free radicals and reduce oxidative stress. This property is vital for preventing cellular damage and has implications in cancer prevention and treatment .
- Antitumor Activity : Research indicates that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances this activity, making these compounds promising candidates for anticancer therapies .
- Antimicrobial Activity : Some studies have demonstrated that thiazole derivatives possess antimicrobial properties, potentially effective against a range of bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .
Antitumor Activity
A study focused on thiazole derivatives revealed that compounds similar to this compound showed potent activity against cancer cell lines such as HT-29 (colon cancer) and Jurkat (leukemia). The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly impacted the cytotoxicity levels. For instance, compounds with methyl substituents exhibited enhanced activity compared to their unsubstituted counterparts .
Antimicrobial Properties
In another investigation, several thiazole derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that some derivatives displayed comparable activity to standard antibiotics like norfloxacin. The presence of specific functional groups was crucial for enhancing antimicrobial potency .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate, and how can reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving bromomethylation of thiazole intermediates followed by acetylation. Key steps include:
- Thiazole Core Formation : Reacting 4-hydroxyphenyl precursors with 2-bromomethylthiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Acetylation : Treating the intermediate with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄) to introduce the acetate group .
- Solvent choice (e.g., DMF vs. THF) and temperature (60–100°C) critically impact reaction efficiency and byproduct formation. Purity is validated via melting point analysis, IR spectroscopy (C=O stretch at ~1740 cm⁻¹), and NMR (δ 2.3 ppm for acetate methyl group) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires:
- Elemental Analysis : Comparing calculated vs. experimental C/H/N percentages to confirm stoichiometry .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify key signals (e.g., δ 4.5–5.0 ppm for bromomethyl protons, δ 170 ppm for acetate carbonyl) .
- FT-IR : Confirm ester (C=O) and aromatic (C-Br) functional groups .
- Chromatography : HPLC or TLC with UV detection to assess purity (>95%) and detect unreacted intermediates .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for thiazole-acetate derivatives, and how can they be applied to this compound?
- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data often arise from:
- Assay Variability : Standardize protocols (e.g., MTT assay cell lines, incubation times) to minimize inter-lab differences .
- Structural Confirmation : Re-validate compound identity using X-ray crystallography or high-resolution mass spectrometry (HRMS) to rule out degradation or isomerism .
- Computational Docking : Use tools like AutoDock to predict binding modes to target proteins (e.g., kinases), correlating with experimental IC₅₀ values .
Q. How do structural modifications (e.g., halogen substitution, acetate removal) affect the compound’s mechanism of action in antimicrobial studies?
- Methodological Answer : Systematic SAR studies can elucidate key functional groups:
- Bromomethyl Group : Replace with chloromethyl or iodomethyl to assess halogen size/electronegativity effects on membrane penetration .
- Acetate Hydrolysis : Test the deacetylated derivative (phenol-thiazole) to determine if bioactivity requires esterase-mediated activation .
- Thiazole Ring Modifications : Introduce methyl or phenyl groups at the 5-position to sterically hinder or enhance target binding .
Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?
- Methodological Answer : Stability studies in simulated biological matrices (e.g., PBS, human serum) require:
- LC-MS/MS : Monitor hydrolysis of the acetate group (m/z shift from 245 → 203) and bromomethyl oxidation .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life and storage conditions (e.g., −20°C under argon) .
- Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions to identify major degradation pathways .
Data-Driven Research Questions
Q. How can researchers reconcile discrepancies between computational docking predictions and experimental binding affinities for this compound?
- Methodological Answer : Address limitations in docking models by:
- Solvent Effects : Include explicit water molecules in molecular dynamics (MD) simulations to improve binding energy calculations .
- Protein Flexibility : Use ensemble docking with multiple receptor conformations (e.g., from NMR or cryo-EM) .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure ΔG and compare with computational results .
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values .
- ANOVA with Post Hoc Tests : Compare efficacy across derivatives (e.g., Tukey’s HSD for multiple comparisons) .
- Principal Component Analysis (PCA) : Reduce dimensionality of structural/activity data to identify key predictors of toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
